molecular formula C20H22O7 B191986 Nortrachelogenin CAS No. 34444-37-6

Nortrachelogenin

Cat. No. B191986
CAS RN: 34444-37-6
M. Wt: 374.4 g/mol
InChI Key: ZITBJWXLODLDRH-VLIAUNLRSA-N
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Description

Synthesis Analysis

The synthesis analysis of Nortrachelogenin is not available in the retrieved information.



Molecular Structure Analysis

Nortrachelogenin has a molecular weight of 374.38 and a molecular formula of C20H22O712. Its structure includes an α-hydroxylated lactone4.



Chemical Reactions Analysis

The specific chemical reactions involving Nortrachelogenin are not detailed in the retrieved information.



Physical And Chemical Properties Analysis

Nortrachelogenin appears as a white to off-white solid2. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc1.


Scientific Research Applications

Safety And Hazards

Nortrachelogenin is toxic and contains a pharmaceutically active ingredient7. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes7.


Future Directions

The potential of Nortrachelogenin as a candidate for antibiotic drug development has been suggested, given its antibacterial effect5. However, more research is needed to fully understand its biological effects and potential applications.


properties

IUPAC Name

(3S,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBJWXLODLDRH-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortrachelogenin

CAS RN

34444-37-6
Record name Nortrachelogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34444-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 34444-37-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
739
Citations
A Kato, Y Hashimoto, M Kidokor - Journal of natural products, 1979 - ACS Publications
… The structure of (+)-nortrachelogenin was established as 8 (R), 8'(R)-4, 4', 8'-trihydroxy-3, 3'-… withits enantiomer,(—> nortrachelogenin.(+)-Nortrachelogenin (I) showed effects on the …
Number of citations: 92 pubs.acs.org
H Lee, ER Woo, DG Lee - FEMS Yeast Research, 2016 - academic.oup.com
… properties of (–)-nortrachelogenin and elucidates its mode of … (–)-Nortrachelogenin-treated cells underwent apoptosis which … Different concentrations of (–)-nortrachelogenin induced …
Number of citations: 16 academic.oup.com
KH Lee, K Tagahara, H Suzuki, RY Wu… - Journal of Natural …, 1981 - ACS Publications
Bioassay-directed isolation of the antitumor extract of Wikstroemia indica (Thymelaeaceae) has led to the characterization of tricin, kaempferol-3-0-/3-D-glucopyranoside, and (+)-…
Number of citations: 139 pubs.acs.org
K Khamlach, R Dhal, E Brown - Tetrahedron letters, 1989 - Elsevier
… 1 and (-J-nortrachelogenin 12 thus have the (8S,8’SJ absolute configuration, whereas (+J-nortrachelogenin 20 (or wikstromolJ has the @R,… of the synthesis of racemic nortrachelogenin …
Number of citations: 38 www.sciencedirect.com
M Laavola, T Leppänen, H Eräsalo… - Planta …, 2017 - thieme-connect.com
Nortrachelogenin is a pharmacologically active lignan found … The effects of nortrachelogenin on the expression of inducible … In addition, we examined the effect of nortrachelogenin on …
Number of citations: 25 www.thieme-connect.com
R Ekman, S Willför, R Sjöholm, M Reunanen, J Mäki… - 2002 - degruyter.com
Lignans are a class of natural products derived from enzymatic bb-dimerisation of substituted phenylpropane precursors such as caffeic, ferulic, and coumaric acids (Ayres and Loike …
Number of citations: 48 www.degruyter.com
E Peuhu, P Paul, M Remes, T Holmbom… - Biochemical …, 2013 - Elsevier
Prostate cancer cells frequently develop resistance toward androgen-deprivation and chemotherapy. To identify new approaches to treat androgen-dependent prostate cancer, we have …
Number of citations: 39 www.sciencedirect.com
JS Kebenei, PK Ndalut, AO Sabah - International Journal of Applied …, 2011 - cabdirect.org
The decoction of the root bark of Carrisa edulis is used traditionally for treatment of malaria and other ailments. Plasmodium falcipurum in vitro drug sensitive study was conducted in …
Number of citations: 34 www.cabdirect.org
H Lee, YR Ji, ZY Ryoo, MS Choi, ER Woo, DG Lee - Current microbiology, 2016 - Springer
… -nortrachelogenin treatment resulted in the loss of intracellular components. While cells were damaged by (−)-nortrachelogenin, … that (−)-nortrachelogenin exerts its antibacterial effect by …
Number of citations: 13 link.springer.com
A Pemmari, T Leppänen, EL Paukkeri… - Journal of agricultural …, 2018 - ACS Publications
Excessive alternative macrophage activation contributes to fibrosis. We studied the effects of nortrachelogenin, the major lignan component of Pinus sylvestris knot extract, on alternative …
Number of citations: 6 pubs.acs.org

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